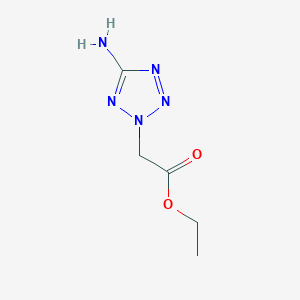

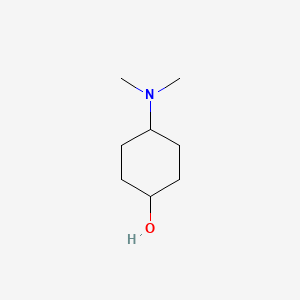

Ethyl (5-aminotetrazol-2-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (5-aminotetrazol-2-yl)acetate is a chemical compound that is not widely discussed in the literature. The exact description of this compound could not be found in the available resources .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of heterocyclic compounds often starts with esterification . In one method, 2-(1H-indol-3-yl)acetic acid is esterified with a catalytic amount of sulfuric acid in ethanol to produce ethyl 2-(1H-indol-3-yl)acetate . Another method involves the heterocyclization reaction of primary amines, orthoesters, and azides, which can be used for the preparation of tetrazole and its derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds like ethyl acetate have been studied. For instance, the oxidation of ethyl acetate over certain catalysts has been explored . Another study discusses the heterocyclization reaction involving primary amines, orthoesters, and azides for the synthesis of tetrazole and its derivatives .科学的研究の応用

Synthesis of Energetic Salts

Ethyl (5-aminotetrazol-2-yl)acetate plays a role in the synthesis of energetic salts, particularly those based on nitroiminotetrazole-containing acetic acid. These compounds are characterized spectroscopically and their properties, such as heats of formation and detonation pressures and velocities, are calculated. They have been found to be insensitive to impact, suggesting potential applications in stable energetic materials (Joo et al., 2012).

Creation of Heterocyclic Compounds

This compound is used in the synthesis of various heterocyclic compounds. For example, its reaction with hydrazine hydrate and carbon disulfide leads to the formation of 1,3,4-oxadiazole-5-thiol structures. These compounds have shown promise in antimicrobial assessment, indicating their potential application in the development of new antimicrobial agents (Taha & El-Badry, 2010).

Role in Antitumor Drug Synthesis

This compound is also used in the alternative synthesis of antitumor drugs. A notable example is its role in the synthesis of temozolomide, a drug used in cancer treatment. This synthesis avoids the use of hazardous chemicals like methyl isocyanate, making the process safer (Wang, Stevens, & Thomson, 1994).

Development of Azaheterocycles

This compound is involved in the development of novel azaheterocycles. Its interaction with certain esters leads to the formation of compounds like ethyl 2-azido-4-alkylpyrimidine-5-carboxylates. These azaheterocycles have potential applications in various fields, including pharmaceuticals (Goryaeva et al., 2015).

Memory Enhancement in Mice

There is evidence that compounds synthesized using this compound may have effects on memory enhancement in animal models. Specific studies have shown that certain synthesized compounds can facilitate memory in mice, indicating potential applications in the treatment of memory-related disorders (Li Ming-zhu, 2010).

特性

IUPAC Name |

ethyl 2-(5-aminotetrazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-8-5(6)7-9-10/h2-3H2,1H3,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFAYWUSDSKILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1N=C(N=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950275.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2950276.png)

![3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2950277.png)

![2-(2-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2950286.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-phenylbenzamide;hydrochloride](/img/structure/B2950291.png)

![1-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2950297.png)

![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2950298.png)